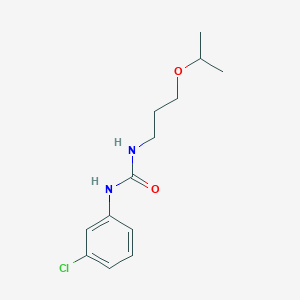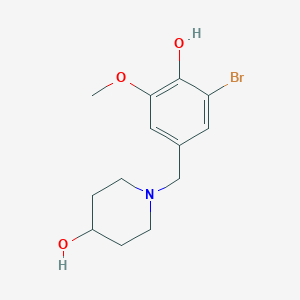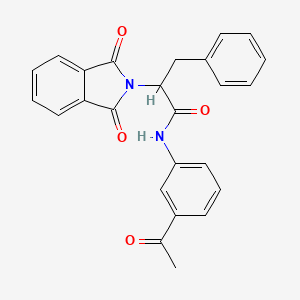
N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea and similar compounds typically involves reactions that introduce the chlorophenyl and isopropoxypropyl groups into the urea moiety. While the specific synthesis pathway for this compound is not directly cited, related processes involve the reaction of chlorophenyl isocyanates with appropriate amines or alcohols under controlled conditions to yield the desired urea derivatives. These methods aim at efficiently creating urea compounds with specific substituents, offering a foundation for synthesizing N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea (Sathe, Karade, & Kaushik, 2007).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea, often employs techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of functional groups, providing insights into how structural features influence the compound's physical and chemical properties. Similar studies on urea derivatives have highlighted the importance of molecular conformation and substitution patterns on their behavior and interactions (Rao, Wu, Song, & Shang, 2010).
Chemical Reactions and Properties
N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea can undergo various chemical reactions typical of urea compounds, including hydrolysis, reactions with acids and bases, and interactions with other nucleophiles or electrophiles. These reactions are often influenced by the presence of the chlorophenyl and isopropoxypropyl groups, which can affect the compound's reactivity and the types of products formed. Studies on similar compounds provide a basis for understanding the reactivity and potential chemical transformations of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)-N'-(3-isopropoxypropyl)urea, such as melting point, solubility, and crystalline structure, are pivotal for understanding its behavior in different environments. These properties are determined by the molecular structure and intermolecular forces within the compound. For urea derivatives, crystallography studies reveal how molecular arrangements and intermolecular interactions, including hydrogen bonding, influence the compound's physical state and stability (Mary et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-10(2)18-8-4-7-15-13(17)16-12-6-3-5-11(14)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBFOBPIKQGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)

![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)